

Application Notes and Protocols for the Analysis of Peganumine A

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Compound of Interest

Compound Name: Peganumine A

Cat. No.: B12393176

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These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of **Peganumine A**, a dimeric β -carboline alkaloid with a unique octacyclic scaffold. The protocols outlined below are based on the initial isolation and characterization of this compound.

Introduction

Peganumine A is a natural product isolated from the seeds of *Peganum harmala*.^{[1][2][3]} It is characterized by a novel 3,9-diazatetracyclo[6.5.2.0(1,9).0(3,8)]pentadec-2-one scaffold.^{[1][2]} Structurally, it is a dimeric β -carboline alkaloid. **Peganumine A** has demonstrated moderate to selective cytotoxic activity against various cancer cell lines, including MCF-7, PC-3, HepG2, and notably, a potent effect on HL-60 cells with an IC₅₀ value of 5.8 μ M, highlighting its potential as an anticancer lead compound. The structural elucidation of **Peganumine A** was accomplished through a combination of spectroscopic methods, primarily NMR and high-resolution mass spectrometry (HRESIMS), along with X-ray crystallography and other techniques.

Experimental Protocols

Isolation of Peganumine A

The isolation of **Peganumine A** from the seeds of *Peganum harmala* is a multi-step process involving extraction and chromatographic separation.

Protocol:

- Extraction:
 - The dried and powdered seeds of *Peganum harmala* are subjected to extraction with ethanol.
 - The resulting crude extract is then partitioned between ethyl acetate and water.
 - The ethyl acetate layer, containing the alkaloid fraction, is concentrated under reduced pressure.
- Chromatographic Separation:
 - The crude extract is subjected to column chromatography over silica gel.
 - Elution is performed with a gradient of chloroform and methanol.
 - Fractions are collected and monitored by thin-layer chromatography (TLC).
 - Fractions containing **Peganumine A** are combined and further purified by preparative TLC or HPLC to yield the pure compound.

NMR Spectroscopy

NMR spectroscopy is crucial for the structural elucidation of **Peganumine A**, providing detailed information about the carbon and proton framework.

Protocol:

- Sample Preparation: A sample of pure **Peganumine A** is dissolved in a suitable deuterated solvent, such as DMSO-d₆.
- Data Acquisition:
 - ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

- Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., TMS).
- Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry

High-resolution mass spectrometry is employed to determine the elemental composition and exact mass of **Peganumine A**.

Protocol:

- Sample Preparation: A dilute solution of **Peganumine A** is prepared in a suitable solvent, such as methanol.
- Data Acquisition:
 - The sample is introduced into a high-resolution mass spectrometer, typically using electrospray ionization (ESI).
 - The mass spectrum is acquired in positive ion mode to observe the protonated molecule $[M+H]^+$.
 - The high-resolution data provides the accurate mass, which is used to calculate the molecular formula.

Data Presentation

Mass Spectrometry Data

Parameter	Value
Ionization Mode	HRESIMS
Observed m/z $[M+H]^+$	483.2390
Calculated m/z $[M+H]^+$	483.2391
Molecular Formula	$C_{29}H_{30}N_4O_3$

Table 1: High-Resolution Mass Spectrometry Data for **Peganumine A**.

NMR Spectroscopic Data

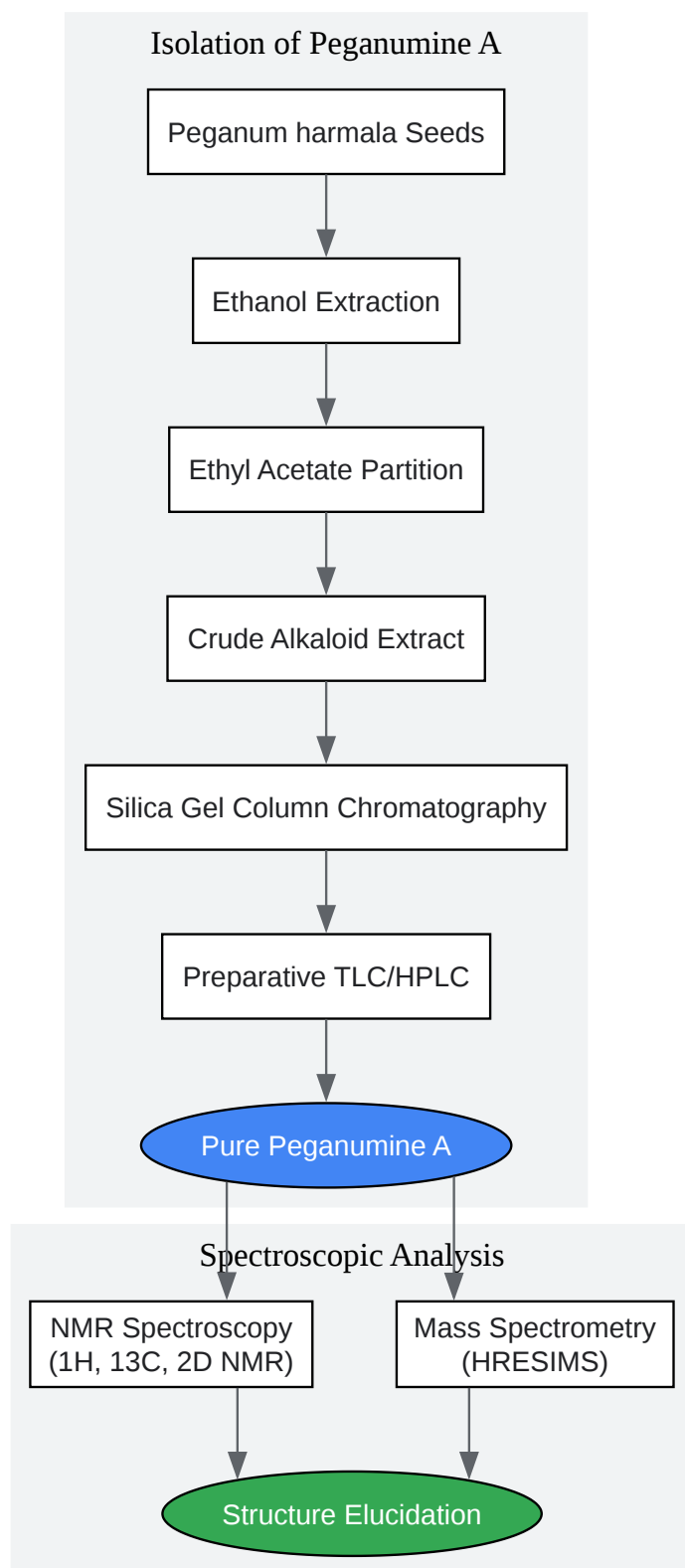
The following table summarizes the ^1H and ^{13}C NMR data for **Peganumine A**, recorded in DMSO- d_6 .

Position	δC (ppm)	δH (ppm, J in Hz)
1	77.4	
2	171.4	
3	55.2	3.25 (m), 2.98 (m)
4	29.9	2.15 (m), 1.98 (m)
5	111.4	6.70 (dd, 8.6, 1.8)
6	127.3	
7	155.0	
8	94.2	6.87 (d, 1.8)
10	119.8	7.24 (d, 8.6)
11	135.8	
12	127.3	
13	111.3	
1'	78.8	
3'	54.9	3.18 (m), 2.90 (m)
4'	29.7	2.05 (m), 1.85 (m)
5'	111.3	6.63 (dd, 8.6, 1.6)
6'	127.2	
7'	154.8	
8'	94.0	6.93 (d, 1.6)
10'	119.6	7.20 (d, 8.6)
11'	135.6	
12'	127.2	
13'	111.4	

14	59.8	
15	39.8	2.30 (m), 2.10 (m)
16	39.6	2.25 (m), 2.00 (m)
17	59.5	
14-CH ₃	25.4	1.38 (s)
17-CH ₃	25.2	1.15 (s)
7-OCH ₃	55.4	3.78 (s)
7'-OCH ₃	55.3	3.77 (s)
NH-9	11.25 (br s)	
NH-9'	10.77 (br s)	

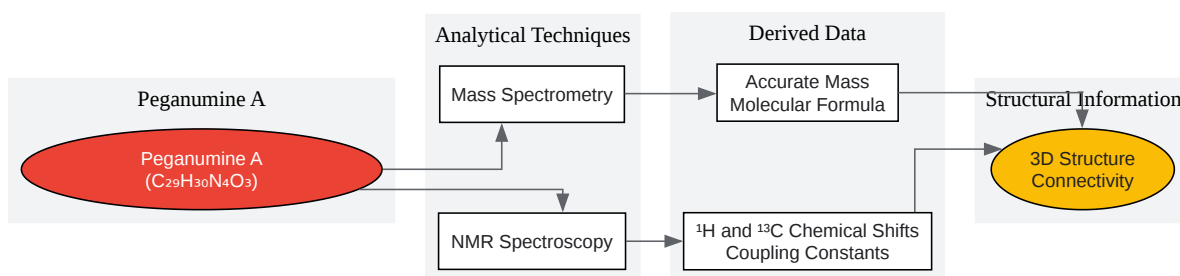
Table 2: ¹H and ¹³C NMR Data for **Peganumine A** (500 MHz for ¹H and 125 MHz for ¹³C, in DMSO-d₆).

Visualizations



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Caption: Experimental workflow for the isolation and structural elucidation of **Peganumine A**.



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Caption: Logical relationship between **Peganumine A**, analytical techniques, and derived structural data.

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References

- 1. Peganumine A, a β -carboline dimer with a new octacyclic scaffold from Peganum harmala - PubMed [pubmed.ncbi.nlm.nih.gov]
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